2-(4-Chloroquinolin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloroquinolin-2-yl)ethanamine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, and anticancer properties . The presence of the chloro group at the 4-position of the quinoline ring enhances its reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroquinolin-2-yl)ethanamine typically involves the reaction of 4-chloroquinoline with ethylenediamine under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the formation of a chloroiminium salt from 4-chloroquinoline and subsequent reaction with ethylenediamine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloroquinolin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which have enhanced biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloroquinolin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Explored as a potential therapeutic agent for cancer and infectious diseases.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloroquinolin-2-yl)ethanamine involves its interaction with various molecular targets. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can interfere with the replication of malaria parasites by inhibiting heme polymerase .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the ethanamine side chain, resulting in different biological activity.
4-Chloroquinoline: Similar structure but without the ethanamine group, leading to reduced reactivity.
2-(4-Chlorophenyl)ethanamine: Contains a phenyl ring instead of a quinoline ring, altering its chemical properties.
Uniqueness
2-(4-Chloroquinolin-2-yl)ethanamine is unique due to the presence of both the chloroquinoline ring and the ethanamine side chain, which confer enhanced biological activity and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(4-chloroquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C11H11ClN2/c12-10-7-8(5-6-13)14-11-4-2-1-3-9(10)11/h1-4,7H,5-6,13H2 |
InChI Key |
MSJCACSSFWERQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.